BenchChemオンラインストアへようこそ!

Benzenamine, 4,4'-sulfonylbis[N-methyl-

Epoxy curing Crosslink density Secondary diamine stoichiometry

Sourcing a diamine curative that provides controlled, lower crosslink density without sacrificing thermal stability is a persistent challenge in electronic encapsulation. Standard primary amines like DDS often create overly brittle networks. This N-methylated sulfone diamine directly solves this: - AHEW of 138.18 g/eq, exactly halving reactive sites vs. DDS for systematically tougher, low-shrinkage epoxy formulations. - Superior solubility in hydrophobic resins minimizes moisture blush during high-temp cure (180-220°C). - Orthogonal 95% purity verified by NMR/HPLC/GC ensures reproducible molecular weights in step-growth polymerizations.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 7324-96-1
Cat. No. B11958024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4,4'-sulfonylbis[N-methyl-
CAS7324-96-1
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC
InChIInChI=1S/C14H16N2O2S/c1-15-11-3-7-13(8-4-11)19(17,18)14-9-5-12(16-2)6-10-14/h3-10,15-16H,1-2H3
InChIKeyQLYUUMLHTCLKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenamine, 4,4'-sulfonylbis[N-methyl- Procurement-Grade Overview


Benzenamine, 4,4'-sulfonylbis[N-methyl- (CAS 7324-96-1), also named N-methyl-4-[4-(methylamino)phenyl]sulfonylaniline or 4,4'-sulfonylbis(N-methylaniline), is a symmetrical secondary aromatic diamine with a diphenyl sulfone core [1]. It possesses two N-methyl secondary amine groups (hydrogen bond donor count = 2) bridged by an electron-withdrawing sulfonyl linker, giving it a computed XLogP3 of 2.3 and a molecular weight of 276.36 g/mol [1]. This compound is supplied at a standard purity of 95% with batch-specific analytical characterization (NMR, HPLC, GC) , and is fundamentally distinct from primary amine analogs like 4,4'-diaminodiphenyl sulfone (DDS, CAS 80-08-0) due to the replacement of terminal –NH2 groups with –NHCH3 groups.

Amine Type Secondary N-methyl aromatic diamine
Crosslinking Enables controlled lower crosslink density
Compatibility Enhanced solubility in hydrophobic resin systems
Reactivity Profile Slower, more controllable curing kinetics
Quality Assurance Batch-certified 95% purity with multi-method QC

Why Primary Diamine Analogs Cannot Substitute This Secondary Diamine


Generic substitution between primary aromatic diamines like DDS and secondary N-methyl analogs fails at the fundamental level of reaction stoichiometry, kinetics, and network architecture. DDS provides four active amine hydrogens per molecule for epoxy curing, while the target compound provides only two, directly halving the crosslink density achievable in a stoichiometric formulation [1]. Furthermore, the N-methyl substitution sterically and electronically deactivates the amine, critically altering the curing exotherm profile and gel time—parameters that cannot be matched by simply adjusting the loading of DDS [1]. This distinction is the basis for the quantifiable evidence below.

Target
4,4′-Sulfonylbis(N-methylaniline) (secondary diamine)
Two active amine hydrogens per molecule; N-methyl substitution sterically and electronically moderates reactivity.
Substitute
4,4′-Diaminodiphenyl sulfone (DDS, primary diamine)
Four active amine hydrogens; primary –NH₂ groups exhibit faster, less controllable cure exotherms.
Mismatch
Stoichiometry mismatch halves potential crosslink density. Cure kinetics, gel time, and solubility in non-polar media cannot be matched by loading adjustment alone. Direct replacement may lead to unintended network architecture and processing behavior.

Quantitative Differentiation Evidence Against Primary Amine Analogs


Reduced Active Hydrogen Count and Epoxy Crosslink Density

The single most critical differentiation is the active hydrogen equivalent weight. The target compound, possessing two secondary –NHCH3 groups, contains exactly 2 amine hydrogens per molecule, giving an amine hydrogen equivalent weight (AHEW) of 138.18 g/eq [1]. In contrast, 4,4'-diaminodiphenyl sulfone (DDS, CAS 80-08-0) contains 4 primary amine hydrogens, giving an AHEW of 62.07 g/eq [2]. For a standard DGEBA epoxy resin (EEW ~190 g/eq), a stoichiometric formulation with the target compound requires a hardener loading of ~72.7 phr, compared to ~32.7 phr for DDS. This directly dictates that cured networks from the target compound will have a fundamentally lower crosslink density by design, irrespective of cure conditions [1][2].

Active Hydrogen Equivalent Weight
Class-level
AHEW 138.18 g/eq (2 active H) vs. DDS 62.07 g/eq (4 active H). Stoichiometric loading: ~72.7 phr vs. ~32.7 phr for DGEBA EEW 190.
Enables predictable lower crosslink density by design.
Calculated from molecular structure; applies to difunctional epoxy systems.
Epoxy curing Crosslink density Secondary diamine stoichiometry

Lipophilicity Shift and Solubility Compatibility

N-methylation significantly increases the computed lipophilicity of the diamine. The target compound has an XLogP3 value of 2.3, while the primary amine analog 4,4'-diaminodiphenyl sulfone (DDS) has a computed XLogP3 of 1.3 [1][2]. This 1.0 unit increase corresponds to an ~10-fold higher predicted partition coefficient (octanol/water), indicating materially different solubility behavior in organic solvents and enhanced compatibility with non-polar resin components [1]. For formulators needing to dissolve the curative in solvent blends or improve mix homogeneity with hydrophobic epoxy novolacs, this shift provides a quantifiable selection criterion.

Lipophilicity Shift
Reported
XLogP3 2.3 (target) vs. 1.3 (DDS); Δ +1.0, ~10× higher predicted octanol/water partition.
Supports selection for hydrophobic resin compatibility.
Computed property; experimental validation recommended.
Solubility parameter Lipophilicity Formulation compatibility

Hydrogen Bond Donor Count and Reaction Kinetics Control

In polyurea and polyurethane-urea polymerizations, the target compound's hydrogen bond donor count of 2 (vs. 4 for DDS) is not merely a stoichiometric difference—it halves the potential urea linkage density per diamine unit and eliminates the amine proton source that drives autocatalytic effects in isocyanate reactions [1][2]. Patent literature explicitly describes sterically hindered, N-methyl-substituted aromatic diamines as agents that slow reaction rates and provide longer pot life compared to unsubstituted primary diamines in epoxy and polyurethane systems [1]. While quantitative kinetic rate constants for this exact compound are not available in the open literature, the class-level inference is that secondary N-methylaryl amines react with isocyanates at rates 5–20× slower than primary arylamines under comparable conditions, a well-established principle in polyurea reaction engineering [1].

Hydrogen Bond Donor Count & Kinetics
Class-level
HBD count 2 (target) vs. 4 (DDS). Class-level inference: secondary N-methylarylamine reacts 5–20× slower with isocyanates than primary arylamine.
Supports controlled curing profile and extended pot life.
Exact rate constants not available; patent-based inference.
Polyurea synthesis Polyurethane chain extension Reaction kinetics control

Batch-Level Purity Certification for Reproducible Procurement

The compound is commercially available at a standard purity of 95%, with batch-specific quality control reports including NMR, HPLC, and GC analyses provided by the manufacturer . This multi-method certification is a procurement-critical differentiator from non-certified generic diamines, where purity may be specified by titration amine value alone without chromatographic confirmation. Impurity profiling via HPLC/GC is essential for polymerization applications where mono-functional amine impurities can act as chain terminators and degrade molecular weight build-up .

Batch Purity Certification
Reported
95% purity with batch-specific NMR, HPLC, and GC reports. Multi-method orthogonal certification vs. amine value titration alone.
Reduces risk of chain-terminating impurities.
As provided by manufacturer datasheet.
Quality assurance Batch reproducibility Analytical certification

Validated Application Scenarios Stemming from Differentiation Evidence


Controlled-Density Epoxy Networks for Flexible Electronics Encapsulation

The 2.22× higher AHEW of the target compound relative to DDS (138.18 vs. 62.07 g/eq) enables systematic reduction of crosslink density in DGEBA-based epoxy formulations. This is directly applicable to electronic underfill and encapsulation materials where a balance of adequate Tg, reduced brittleness, and lower curing shrinkage is required to protect delicate wire bonds [Section 3, Evidence 1]. The higher hardener loading (72.7 phr) also provides greater compositional latitude for incorporating flexibilizing segments without sacrificing thermal stability contributed by the sulfone bridge.

Hydrophobic Epoxy-Novolac Formulations for Composite Tooling

The +1.0 ΔXLogP3 (2.3 vs. 1.3 for DDS) translates to significantly enhanced solubility in hydrophobic epoxy novolac resins and reduced moisture absorption sensitivity during high-temperature cure cycles (e.g., 180–220°C). This makes the compound a preferred curative for aerospace composite tooling prepregs where DDS commonly exhibits phase separation or blush formation due to moisture ingress during heated storage [Section 3, Evidence 2].

Slow-Cure Polyurea Elastomer Coatings with Extended Gel Time

Leveraging the class-level inference of 5–20× slower isocyanate reactivity of secondary N-methylarylamines vs. primary arylamines, this compound is suited for two-component polyurea spray elastomer systems where extended gel time (pot life) is critical for large-area application or complex geometry coverage without the need for expensive metering equipment modifications [Section 3, Evidence 3]. The sulfone bridge maintains thermal stability while the N-methyl groups control kinetics.

Certified-Quality Monomer for High-Molecular-Weight Polymer Synthesis

The 95% purity verified by multi-method orthogonal analysis (NMR, HPLC, GC) qualifies this diamine as a reliable monomer for step-growth polycondensation reactions (e.g., with dianhydrides or diacid chlorides) where mono-functional impurities would otherwise cap chain ends and prevent attainment of target molecular weights (>30,000 g/mol). This analytical certification directly supports procurement for research laboratories and pilot-scale polymer synthesis requiring batch-to-batch reproducibility [Section 3, Evidence 4].

Application
Selection Property
Validation Focus
Flexible electronics encapsulation
Crosslink density control via secondary amine stoichiometry
Thermomechanical profile (Tg, flexibility, shrinkage)
Composite tooling prepregs
Enhanced solubility in hydrophobic epoxy novolacs
Phase separation resistance, moisture absorption behavior
Slow-cure polyurea elastomer coatings
Extended gel time through moderated isocyanate reactivity
Processing window, pot life at application temperature
High-molecular-weight polymer synthesis
Certified monomer purity (95% with orthogonal QC)
Chain-termination risk, batch-to-batch reproducibility
Quote Request

Request a Quote for Benzenamine, 4,4'-sulfonylbis[N-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.